1-(Bromomethyl)-2-chloro-4-methylbenzene
Overview
Description
1-(Bromomethyl)-2-chloro-4-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a chlorine atom is attached to the benzene ring
Mechanism of Action
- The primary target of 1-(Bromomethyl)-2-chloro-4-methylbenzene is not well-documented in the literature. However, it is commonly used as a reagent for introducing benzyl groups in organic synthesis .
- The bromomethyl group in this compound can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles (such as amines or thiols) to form benzyl-substituted products .
- The addition of this methyl group results in a significant decrease in the rate of nucleophilic substitution reactions .
- The introduction of a benzyl group can modify the properties of other molecules in synthetic reactions. It can serve as a protecting group for alcohols or carboxylic acids, forming ethers or esters, respectively .
Target of Action
Mode of Action
Pharmacokinetics
- This compound is soluble in organic solvents like ethanol, ether, and benzene but poorly soluble in water . Information on its volume of distribution and protein binding is not available. Details regarding metabolism and elimination pathways are scarce.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and controlled addition of brominating agents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
**Common Reagents and
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLVMLXVZWSOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868860-20-2 | |
Record name | 1-(bromomethyl)-2-chloro-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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